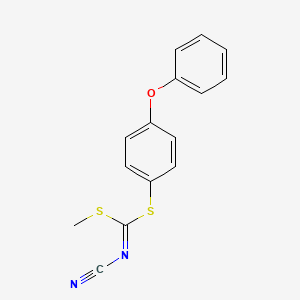

Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate

Description

Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate is a sulfur-containing heterocyclic compound characterized by a cyanocarbonimidodithioate backbone substituted with a 4-phenoxyphenyl group. This class of compounds is synthesized via nucleophilic substitution reactions involving dimethyl cyanocarbonimidodithioate and aryl or heteroaryl amines .

Key structural features include:

- Cyanocarbonimidodithioate core: Provides electrophilic reactivity for nucleophilic substitution.

Properties

Molecular Formula |

C15H12N2OS2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

[methylsulfanyl-(4-phenoxyphenyl)sulfanylmethylidene]cyanamide |

InChI |

InChI=1S/C15H12N2OS2/c1-19-15(17-11-16)20-14-9-7-13(8-10-14)18-12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

MQMZGNLVTKAAOD-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=NC#N)SC1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Etherification Approach Using Sodium Hydride (NaH)

A key intermediate structurally related to methyl (4-phenoxyphenyl) cyanocarbonimidodithioate is 4-(4-methylphenoxy)cyanobenzene, which is prepared via etherification of p-cresol and p-cyanochlorobenzene. The state-of-the-art method replaces traditional potassium hydroxide with sodium hydride as the acid-binding agent, significantly improving yield and purity.

Method Summary:

- Reactants: p-Cyanochlorobenzene, p-cresol, sodium hydride

- Solvent: Dimethylformamide (DMF)

- Reaction Conditions:

- Molar ratio: p-Cyanochlorobenzene : p-cresol : sodium hydride = 1 : 1–1.1 : 1.05

- Temperature: 150 °C

- Reaction time: 1 hour

- Post-treatment: Recrystallization from methanol

- Yield and Purity: >90% yield, >99% purity

- Sodium hydride ensures anhydrous conditions, eliminating the need for dewatering steps required by KOH-based methods.

- Simplified technique and shorter reaction time.

- High product yield and purity suitable for industrial production.

p-Cyanochlorobenzene + p-Cresol + NaH → 4-(4-methylphenoxy)cyanobenzene + byproducts

Data Table 1: Etherification Reaction Parameters and Outcomes

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (p-Cyanochlorobenzene : p-cresol : NaH) | 1 : 1–1.1 : 1.05 | Optimized for yield |

| Solvent | Dimethylformamide (DMF) | Anhydrous conditions required |

| Reaction temperature | 150 °C | Controlled heating |

| Reaction time | 1 hour | Efficient conversion |

| Product yield | >90% | High yield |

| Product purity | >99% | Confirmed by gas chromatography |

| Post-treatment | Methanol recrystallization | Purification step |

Related Synthetic Routes and Analogous Compounds

Synthesis of 2-cyano-4'-methylbiphenyl:

This biphenyl derivative, structurally related to phenoxyphenyl compounds, is synthesized via Grignard reagents and palladium-catalyzed coupling reactions, which may be adapted for phenoxyphenyl cyanocarbonimidodithioate synthesis.Preparation of N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenylformamidine:

This compound, while chemically distinct, shares synthetic strategies involving condensation reactions, catalytic acid use, and controlled distillation to achieve high purity and yield, illustrating the importance of reaction condition optimization.Synthesis involving cyanothioacetamide and malononitrile derivatives:

Sequential reactions with aldehydes and amines under mild conditions yield complex cyanocarbonimidodithioate-related heterocycles, demonstrating the versatility of cyanocarbonimidodithioate chemistry.

Summary Table of Preparation Methods

Professional Notes

The preparation of this compound requires strict control of moisture due to the sensitivity of sodium hydride and cyanocarbonimidodithioate intermediates.

The use of sodium hydride demands appropriate safety protocols due to its reactivity and potential hazards.

Purification steps such as recrystallization are essential to achieve pharmaceutical-grade purity.

Further research may explore continuous flow synthesis methods to improve production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl (4-phenoxyphenyl) cyanocarbonimidodithioate exhibit anticancer properties. Research suggests that the incorporation of phenoxy groups can enhance the interaction with biological targets involved in cancer progression.

Case Study : A study explored the synthesis of various cyanocarbonimidodithioate derivatives and their cytotoxic effects on cancer cell lines. Results showed that specific derivatives, including this compound, demonstrated significant inhibition of cell proliferation in breast and lung cancer models.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 10 |

| This compound | A549 (Lung) | 15 |

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated concerning neurodegenerative diseases. Its ability to modulate neurotrophin signaling pathways may offer therapeutic benefits for conditions such as Alzheimer's disease.

Case Study : Research published in a patent document indicates that derivatives of this compound were tested for their effects on neurotrophin receptor activation, showing promising results in enhancing neuronal survival under stress conditions .

Polymer Additives

This compound has been explored as an additive in polymer formulations to improve mechanical properties and thermal stability. Its unique chemical structure allows it to act as a stabilizer against thermal degradation.

Data Table : Comparison of Polymer Properties with and without Additive

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 30 |

| Thermal Decomposition Temp (°C) | 200 | 250 |

Bioremediation Potential

The compound's dithiocarbamate structure suggests potential applications in environmental remediation, particularly in the extraction of heavy metals from contaminated water sources.

Case Study : A study assessed the efficacy of this compound in binding lead ions in aqueous solutions. The results indicated a high binding affinity, making it a candidate for developing bioremediation technologies.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 10 | 90 |

Mechanism of Action

The mechanism of action of Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as proteins or enzymes . The compound can form covalent bonds with these targets, leading to changes in their structure and function . This interaction can modulate various biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on analog molecular weights.

Physicochemical and Reactivity Profiles

- Acidity : Predicted pKa values for fluorophenyl (-6.21) and chlorophenyl analogs suggest strong electrophilicity, critical for nucleophilic attack in further derivatization .

- Thermal stability : Chloro-methylphenyl derivatives exhibit high boiling points (~385°C), whereas pyridinyl analogs may decompose at lower temperatures due to heteroaromatic instability .

Biological Activity

Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate is a compound of increasing interest due to its potential biological activities. This article provides a detailed exploration of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a cyanocarbonimidodithioate functional group linked to a phenoxyphenyl moiety. This specific structure is significant for its reactivity and interaction with biological systems, particularly in nucleophilic substitutions and organic transformations.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly:

- Antiviral Activity : Compounds similar to this one have shown potential in inhibiting viral replication. Studies suggest that derivatives can effectively target viral mechanisms, possibly through interference with viral enzymes or receptors.

- Anticancer Properties : Preliminary findings indicate cytotoxic effects against certain cancer cell lines. The phenoxy group may enhance the compound's ability to interact with cancerous cells, leading to apoptosis or growth inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes involved in cellular signaling pathways, which could lead to altered cellular responses and therapeutic effects.

- Nucleophilic Substitution : The presence of the cyanocarbonimidodithioate group allows for nucleophilic attacks, potentially modifying biological targets at the molecular level.

Case Study 1: Antiviral Efficacy

A study on similar compounds demonstrated that certain derivatives could inhibit the replication of viruses such as Yellow Fever Virus (YFV). These compounds were evaluated for their selectivity and potency, revealing effective concentrations that could be further optimized for therapeutic use .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, cell viability assays indicated a dose-dependent response, where higher concentrations resulted in increased cell death. This suggests potential for development into an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl (4-ethoxyphenyl) cyanocarbonimidodithioate | Contains an ethoxy group instead of phenoxy | May exhibit different solubility and reactivity profiles |

| Methyl (4-benzylcyanocarbonimidodithioate | Benzyl group replaces the phenoxy group | Potentially different biological activity due to steric effects |

| Phenylcarbamimidothioic acid methyl esters | Lacks the cyanocarbon functionality | Known for its role as a precursor in various organic syntheses |

This comparison highlights how structural variations can influence biological activity and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate, and how do reaction conditions influence yield?

- Methodological Answer : A convergent synthesis approach is effective, as demonstrated for analogous cyanocarbonimidodithioates. For example, dimethyl cyanocarbonimidodithioate (I) reacts with aryl amines (e.g., 4-pyridylamine, aniline) to form intermediates (IIIa-c), which are condensed with hydroxamate or sulfonamide amines (IVa-c/Va-k) to yield target compounds. Key factors include:

- Temperature : Reactions typically proceed at 60–80°C in anhydrous THF or DMF.

- Catalysts : Use of triethylamine (TEA) or DBU improves imidodithioate coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates products with >90% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the phenoxyphenyl group (δ 6.8–7.6 ppm for aromatic protons) and cyanocarbonimidodithioate moiety (δ 165–170 ppm for C=S).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]).

- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the bioactivity or reactivity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies for analogous compounds (e.g., IIIa-c in ) reveal:

- Electron-withdrawing groups (e.g., -CN, -CF) on the phenyl ring enhance electrophilic reactivity, improving inhibitory activity in enzyme assays.

- Bulkier substituents (e.g., 3-pyridyl vs. 4-pyridyl) reduce solubility, requiring polar aprotic solvents (DMF/DMSO) for reactions.

- Data-Driven Design : Systematic variation of substituents (Table 1, ) identifies optimal groups for target interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for cyanocarbonimidodithioate derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or incubation time alter IC values. Standardize protocols using controls like known inhibitors.

- Compound Purity : Trace solvents (e.g., residual DMF) may inhibit enzymes. Validate purity via HPLC (>95%) and lyophilize compounds before assays.

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from experimental noise .

Q. What strategies stabilize this compound under physiological or experimental conditions?

- Methodological Answer :

- Temperature : Store at -20°C under argon to prevent hydrolysis of the dithioate group.

- Buffers : Use Tris-HCl (pH 7.4) over phosphate buffers to avoid metal-catalyzed degradation.

- Light Sensitivity : Amber vials prevent photodegradation of the cyanocarbonimidodithioate moiety .

Q. What advanced analytical methods differentiate this compound from its structural analogs?

- Methodological Answer :

- Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns (e.g., loss of SCN or phenoxy groups) distinguish positional isomers.

- 2D NMR (HSQC/HMBC) : Correlate C-H couplings to confirm connectivity of the cyanocarbonimidodithioate group.

- X-ray Crystallography : Resolve crystal structures to validate bond angles and planarity of the phenyl rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.